

Variability in Tibremciclib IC50 values across studies

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Technical Support Center: Tibremciclib Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the CDK4/6 inhibitor, **Tibremciclib**.

Frequently Asked Questions (FAQs) Q1: What is Tibremciclib and what is its mechanism of action?

Tibremciclib (BPI-16350) is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] Its primary mechanism of action is to block the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase.[2][3]

Mechanism of Action Details:

- In normal cell cycle progression, Cyclin D proteins bind to and activate CDK4 and CDK6.[4]
- This active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[3][5]
- Phosphorylation of Rb causes it to release the E2F transcription factor.[6]

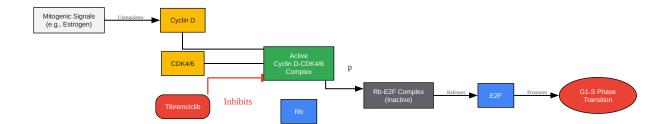




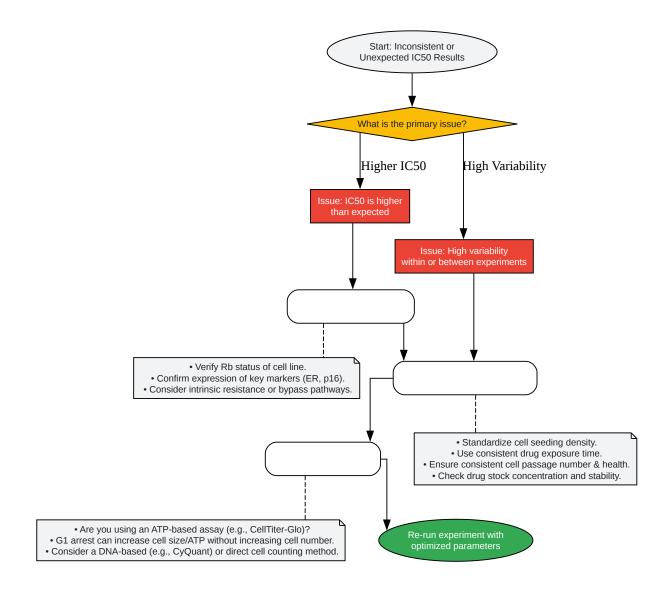


- Free E2F then activates the transcription of genes necessary for the cell to enter the S phase and begin DNA replication.[3]
- **Tibremciclib** inhibits the kinase activity of CDK4/6, preventing Rb phosphorylation. This keeps the Rb-E2F complex intact, thereby arresting the cell cycle in the G1 phase and inhibiting cancer cell proliferation.[2][6]

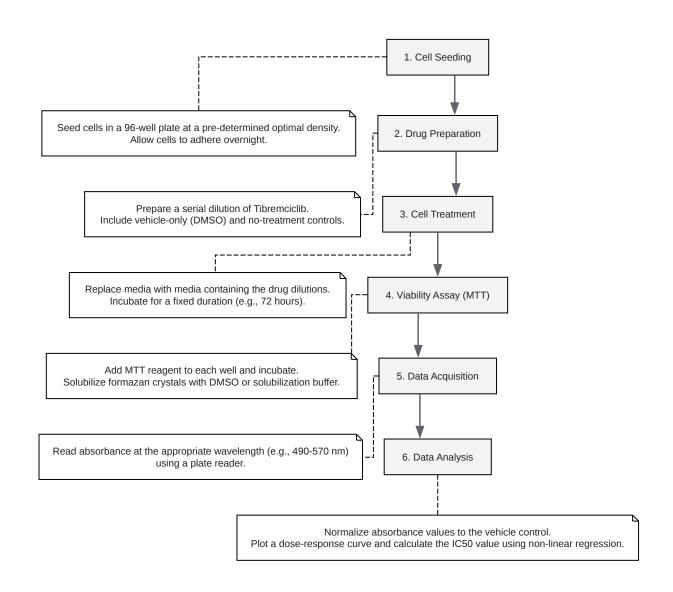












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